5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(2-mo rpholin-4-ylethyl)-3-pyrrolin-2-one
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Overview
Description
5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of chemistry and pharmacology due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyrrolin-2-one Core: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Morpholin-4-ylethyl Group: This can be achieved through nucleophilic substitution reactions.
Attachment of the 5-Methyl(2-furyl)carbonyl Group: This step often involves acylation reactions using appropriate acylating agents.
Incorporation of the 4-Ethoxy-3-methoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid
- 2-Methoxyphenyl isocyanate
- 5-Methyl-2-furylmethanethiol
Uniqueness
5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H30N2O7 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H30N2O7/c1-4-33-18-8-6-17(15-20(18)31-3)22-21(23(28)19-7-5-16(2)34-19)24(29)25(30)27(22)10-9-26-11-13-32-14-12-26/h5-8,15,22,29H,4,9-14H2,1-3H3 |
InChI Key |
RYBCFESRYOCHLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=C(O4)C)OC |
Origin of Product |
United States |
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